molecular formula C18H25N3O3 B8215042 Tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate

Tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate

Cat. No.: B8215042
M. Wt: 331.4 g/mol
InChI Key: CPQCVGYBNJLYBH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring bonded to a quinoxaline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with quinoxaline intermediates under controlled conditions. The tert-butyl group is often introduced via tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxaline derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The quinoxaline moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate [5][5]

Uniqueness

Tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)piperidine-1-carboxylate is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of new compounds with specific biological activities[5][5].

Properties

IUPAC Name

tert-butyl 4-(2-oxo-3,4-dihydroquinoxalin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-8-13(9-11-20)21-15-7-5-4-6-14(15)19-12-16(21)22/h4-7,13,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQCVGYBNJLYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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